molecular formula C16H14O3S2 B14538838 2-(Methylsulfanyl)benzoic anhydride CAS No. 62351-53-5

2-(Methylsulfanyl)benzoic anhydride

Cat. No.: B14538838
CAS No.: 62351-53-5
M. Wt: 318.4 g/mol
InChI Key: XMXDDBIWASGZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)benzoic anhydride is an organic compound with the molecular formula C16H14O3S2 It is a derivative of benzoic anhydride, characterized by the presence of a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Methylsulfanyl)benzoic anhydride can be synthesized through a nucleophilic acyl substitution reaction. This involves reacting an acid chloride with a carboxylic acid or a carboxylate anion . The reaction typically requires a base to neutralize the hydrochloric acid byproduct and is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: . These methods are favored due to their cost-effectiveness and ease of handling compared to other reagents like acid chlorides.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfanyl)benzoic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for 2-(Methylsulfanyl)benzoic anhydride primarily involves nucleophilic acyl substitution. In this reaction, a nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a new acyl compound and the release of a leaving group . This mechanism is fundamental to the compound’s reactivity and its ability to form various derivatives.

Comparison with Similar Compounds

    Acetic Anhydride: Commonly used in the acetylation of alcohols and amines.

    Benzoic Anhydride: Similar in structure but lacks the methylsulfanyl group.

    Phthalic Anhydride: Used in the production of plasticizers and resins.

Uniqueness: 2-(Methylsulfanyl)benzoic anhydride is unique due to the presence of the methylsulfanyl group, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

CAS No.

62351-53-5

Molecular Formula

C16H14O3S2

Molecular Weight

318.4 g/mol

IUPAC Name

(2-methylsulfanylbenzoyl) 2-methylsulfanylbenzoate

InChI

InChI=1S/C16H14O3S2/c1-20-13-9-5-3-7-11(13)15(17)19-16(18)12-8-4-6-10-14(12)21-2/h3-10H,1-2H3

InChI Key

XMXDDBIWASGZCG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.